molecular formula C15H14N2O4S B4420146 N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4420146
M. Wt: 318.3 g/mol
InChI Key: VDNNIPBJGSOKPO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as MBOS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MBOS is a heterocyclic compound that contains a benzoxazine ring, a sulfonamide group, and a methylphenyl group.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Finally, the potential applications of this compound in the treatment of infectious diseases and cancer should be further explored.

Scientific Research Applications

N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-10-4-2-3-5-12(10)17-22(19,20)11-6-7-14-13(8-11)16-15(18)9-21-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNNIPBJGSOKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
N-(2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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